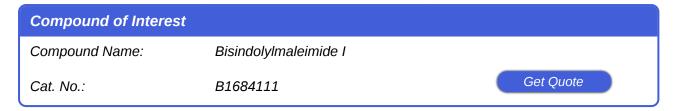


Application of Bisindolylmaleimide I in Cardiomyocyte Research: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BisindolyImaleimide I, also known as GF 109203X or Gö 6850, is a highly selective, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isoforms.[1] Structurally similar to staurosporine, it acts as a competitive inhibitor at the ATP-binding site of PKC. Its potent and selective nature has made it a valuable pharmacological tool for dissecting the roles of PKC signaling in various cellular processes within cardiomyocytes. This document provides detailed application notes and protocols for the use of **BisindolyImaleimide I** in cardiomyocyte research, with a focus on its application in studying cardiac hypertrophy, signaling pathways, and cellular injury.

Mechanism of Action and Target Specificity

BisindolyImaleimide I is a potent inhibitor of conventional $(\alpha, \beta I, \beta II, \gamma)$ and novel (δ, ϵ) PKC isozymes. However, like many kinase inhibitors, it can exhibit off-target effects, particularly at higher concentrations. It is crucial for researchers to be aware of these additional targets to ensure accurate interpretation of experimental results.

Key Molecular Interactions:

Methodological & Application





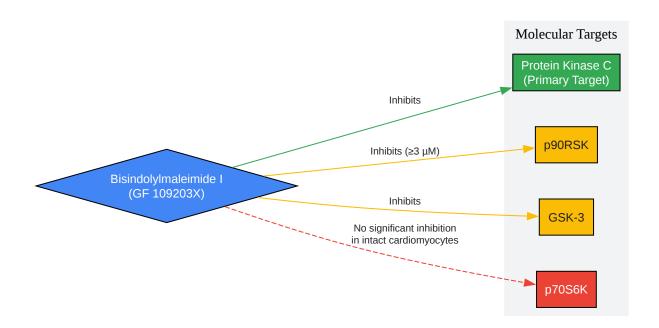
Primary Target: Protein Kinase C (PKC): Bisindolylmaleimide I exhibits high affinity for PKC isoforms, making it a standard tool for investigating PKC-dependent signaling cascades in cardiomyocytes. These pathways are implicated in cardiac hypertrophy, contractility, and ischemic preconditioning.

Off-Target Effects:

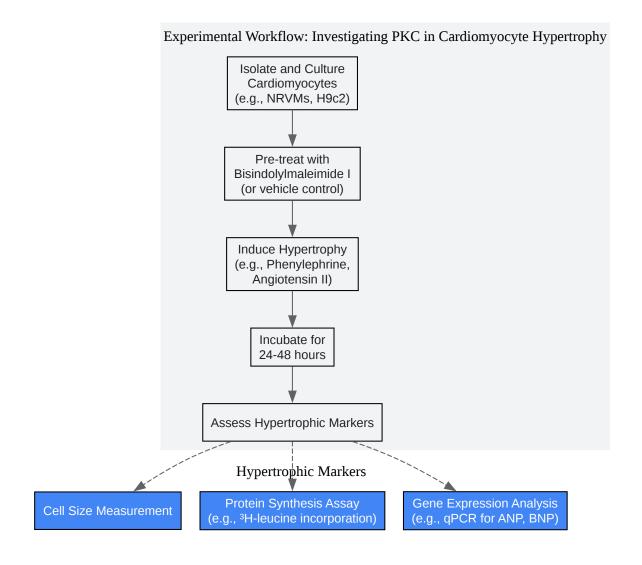
- p90 Ribosomal S6 Kinase (p90RSK): Studies have shown that Bisindolylmaleimide I and the related compound Ro31-8220 can inhibit p90RSK activity in adult rat ventricular myocytes (ARVMs) at concentrations of ≥3 μM and ≥1 μM, respectively.[2][3] This is a critical consideration as p90RSK is involved in protein synthesis and cell growth.
- Glycogen Synthase Kinase-3 (GSK-3): Bisindolylmaleimide I is also a potent inhibitor of GSK-3.[4]
- p70 Ribosomal S6 Kinase (p70S6K): In contrast to its effects on p90RSK,
 Bisindolylmaleimide I does not appear to inhibit p70S6K activity in intact adult rat ventricular myocytes at concentrations up to 10 μΜ.[5]

The following diagram illustrates the primary and key off-target interactions of **Bisindolylmaleimide I**.

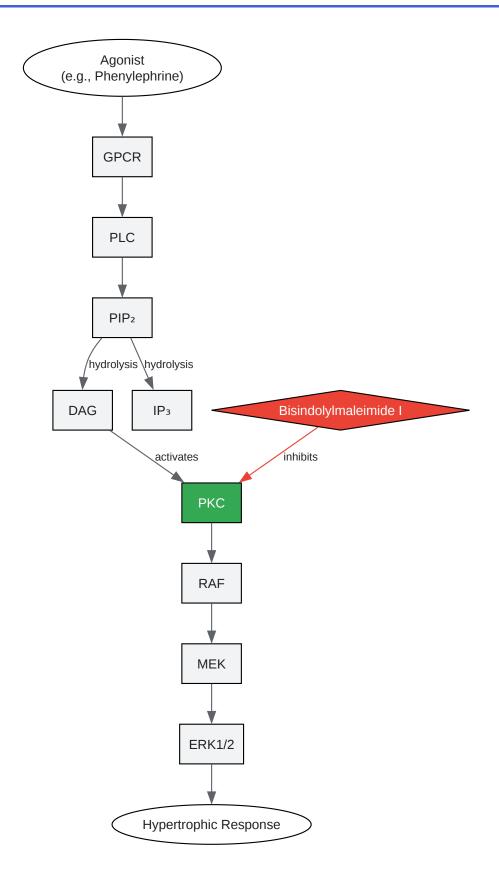












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